Boron phosphate

Vue d'ensemble

Description

Boron Phosphate Description

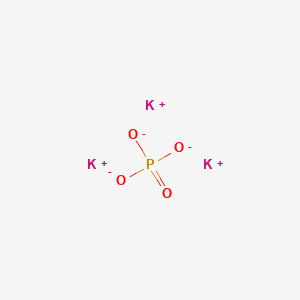

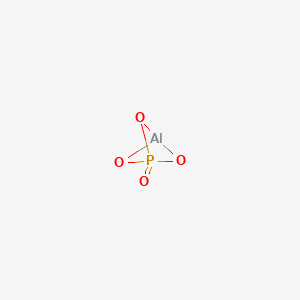

Boron phosphate (BPO4) is a compound that has been studied for various applications, including its use as a slow-release boron source in agriculture and as a catalyst in chemical reactions. The synthesis of BPO4 involves the reaction of boric acid with phosphoric acid, and the properties of the resulting compound can vary depending on the synthesis conditions, such as temperature and heating time . High-surface-area boron phosphate has been prepared and examined for its surface and bulk properties, with a focus on the effects of aging and evacuation on its surface area .

Synthesis Analysis

The synthesis of boron phosphate compounds can be achieved through different methods. One approach involves mixing boric acid and phosphoric acid and heating at temperatures ranging from 25 to 1000°C for varying durations. The crystallinity of these compounds increases with temperature and heating time . Another method for the synthesis of boron phosphides (BP and B12P2) utilizes a mechanochemical reaction between boron phosphate and magnesium or magnesium diboride, offering a simple, efficient, and cost-effective production method . Additionally, boron phosphate can be manufactured with high acidity for catalytic applications by using an excess of phosphoric acid or by reacting equimolar amounts of boric and phosphoric acids in a boiling organic medium .

Molecular Structure Analysis

The molecular structure of boron phosphate and related compounds can be characterized using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). These analyses have revealed that the crystallinity and crystallite size of boron phosphate can be influenced by the amount of boron doping, as seen in boron-doped hydroxyapatite/tricalcium phosphates . Additionally, the synthesis of boron halides and boron phosphinate compounds has been achieved, providing insights into the structural diversity of boron-containing compounds .

Chemical Reactions Analysis

Boron phosphate and its derivatives participate in various chemical reactions. For instance, boron halides synthesized from borate precursors have been shown to dealkylate trimethyl phosphate, producing methyl halide and phosphate materials . The catalytic activity of boron phosphate has been demonstrated in the gas-phase hydration of ethylene . Furthermore, boron influences the rate of starch synthesis in plants, which could have implications for the translocation of sugars .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron phosphate are influenced by the synthesis conditions. Compounds synthesized at lower temperatures tend to be hygroscopic and clump together, while those synthesized at higher temperatures are non-hygroscopic and free-flowing. The solubility of BPO4 compounds decreases with increasing synthesis temperature and with decreasing pH . The surface area of boron phosphate can be affected by aging and evacuation, with a one-to-one P2O5B2O3 ratio producing a surface area of approximately 200 m²/g . Boron-doped hydroxyapatite/tricalcium phosphates exhibit increased crystallinity, crystallite size, and hardness with boron content, along with enhanced bioactivity .

Applications De Recherche Scientifique

-

Catalyst for Dehydration and Other Organic Reactions

-

Source of Phosphates

-

Use in Refractories, Ceramics, and Flame-Retardants

-

Boron-Enriched Diammonium Phosphate Fertilizers

- Field : Agriculture

- Application : An improved efficiency B fertilizer is proposed using a wax- or elemental sulfur (ES)–coated core of granulated colemanite within a pellet composed of diammonium phosphate (DAP) .

- Method : The fertilizers with the wax- or ES-coated colemanite core showed a much slower release of B compared to DAP pelleted with borax or uncoated colemanite .

- Results : In plant growth experiments, 24–37% of the added B was lost in leachates for the uncoated products compared to only 1–2% for the coated products which resulted in higher B uptake and higher yield for coated fertilizers .

-

Semiconductor Device Manufacturing

- Field : Semiconductor Technology

- Application : Boron phosphate is used in the doping process in semiconductor technology. Doping is a process that introduces controlled amounts of impurities (called dopants) into an intrinsic semiconductor to modify its electrical, optical, and structural properties significantly .

- Method : Boron, being a p-type dopant with only three electrons in its valence shell, is incorporated into the silicon crystal during the boron incorporation process. This creates a hole that acts like a positive charge, making boron-doped semiconductors referred to as p-type semiconductors .

- Results : The boron doping effect significantly modifies the structural, electronic, and chemical properties of the semiconductor materials .

-

Energy-Related Processes

- Field : Energy

- Application : Boron phosphate plays an increasingly important role in energy-related processes such as small-molecule activation for fuel synthesis, organic light-emitting diodes (OLEDs), hydrogen production and storage, and electrolyte materials .

- Results : The use of boron phosphate in these applications can enhance the efficiency and performance of the energy-related processes .

Safety And Hazards

Orientations Futures

The development of oligonucleotide-based constructs and nucleic acid-like molecules, such as oligomeric phosphate diesters, bearing one or multiple boron clusters permits to create potential high boron-loaded agents for BNCT with good bioavailability, specifically interacting with nucleic acids inside the cell . This could lead to the development of new types of structures for use in a wide variety of applications .

Propriétés

IUPAC Name |

2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO4P/c2-6-3-1(4-6)5-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVCQBPDVHFKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12OP(=O)(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BPO4, BO4P | |

| Record name | boron(III) orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron(III)_orthophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872553 | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Boron phosphate | |

CAS RN |

13308-51-5 | |

| Record name | Boron phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13308-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron phosphate (B(PO4)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)